molecular formula C12H17NO2 B13299236 Methyl 5-amino-5-phenylpentanoate

Methyl 5-amino-5-phenylpentanoate

Cat. No.: B13299236
M. Wt: 207.27 g/mol
InChI Key: IXZCCXDCGSTPLB-UHFFFAOYSA-N
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Description

Methyl 5-amino-5-phenylpentanoate is an organic compound with the molecular formula C12H17NO2 It is a derivative of pentanoic acid, featuring an amino group and a phenyl group attached to the fifth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-amino-5-phenylpentanoate typically involves the esterification of 5-amino-5-phenylpentanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration to achieve high product purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-5-phenylpentanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

    Oxidation: Formation of methyl 5-nitro-5-phenylpentanoate.

    Reduction: Formation of 5-amino-5-phenylpentanol.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Methyl 5-amino-5-phenylpentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 5-amino-5-phenylpentanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The phenyl group may interact with hydrophobic pockets within proteins, affecting their function and stability.

Comparison with Similar Compounds

    Methyl 5-phenylpentanoate: Lacks the amino group, making it less reactive in certain biochemical contexts.

    5-Amino-5-phenylpentanoic acid: The carboxylic acid form, which is more polar and may have different solubility and reactivity properties.

Uniqueness: Methyl 5-amino-5-phenylpentanoate is unique due to the presence of both an amino group and a phenyl group, which confer distinct chemical and biological properties. Its ester functionality also allows for further chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

methyl 5-amino-5-phenylpentanoate

InChI

InChI=1S/C12H17NO2/c1-15-12(14)9-5-8-11(13)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9,13H2,1H3

InChI Key

IXZCCXDCGSTPLB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC(C1=CC=CC=C1)N

Origin of Product

United States

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